CID 16218260
Description
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) . This compound is a coordination complex that features a ruthenium center bound to a pentamethylcyclopentadienyl ligand and two triphenylphosphine ligands. It is commonly used in various chemical reactions and has significant applications in scientific research .
Properties
Molecular Formula |
C46H45ClP2Ru |
|---|---|
Molecular Weight |
796.3 g/mol |
InChI |
InChI=1S/2C18H15P.C10H15.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;1-5H3;1H;/q;;;;+1/p-1 |
InChI Key |
KLXKSZDVKAWYRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C([C](C(=C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) typically involves the reaction of ruthenium trichloride with pentamethylcyclopentadiene and triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The reagents used are often of high purity, and the reaction is monitored using various analytical techniques to ensure consistency and quality .
Chemical Reactions Analysis
Nucleophilic Substitution and Cyclization
Reactions involving cyanothioformamide derivatives (structural analogs) demonstrate solvent-controlled regioselectivity. For example:
-
Reaction of N-(2-fluorophenyl)cyanothioformamide (1b) with phenyl isothiocyanate (16a) in aprotic solvents (e.g., THF) with NaH/18-crown-6 ether yields imino-1,3-diphenyl-2,4-imidazolidinedithione (18a) .
-
In protic solvents (e.g., ethanol), the reaction favors thiazolidinethione (17) formation due to hydrogen-bonding effects .
Key Data :
| Reactants | Solvent | Product | Yield (%) | Selectivity Ratio (18a:17) |
|---|---|---|---|---|
| 1b + 16a | THF | 18a | 98 | >99:1 |
| 1b + 16a | Ethanol | 17 | 94 | 6:94 |
Multicomponent Reactions
A green synthesis route for polyheterocyclic systems involves:
-
Knoevenagel condensation between ninhydrin and malononitrile to form a dicyanomethylene intermediate.
-
Nucleophilic attack by diamines (e.g., ethylenediamine) followed by cyclization and elimination of HCN, yielding imidazolidin-2-ylidene-indenediones (e.g., 4a ) in water under catalyst-free conditions .
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Water |
| Temperature | 25°C |
| Reaction Time | 10 min |
| Yield | 98% |
Claisen-Schmidt Condensation
A thiazole derivative undergoes Claisen-Schmidt condensation with 2-fluorobenzaldehyde in ethanol using potassium tert-butoxide, yielding α,β-unsaturated ketones. This reaction is pivotal for introducing fluorophenylacryloyl moieties into heterocyclic scaffolds .
Example :
-
2 (4-methylthiazol-2-amine) + 2-fluorobenzaldehyde → 3 (E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione.
Characterization :
-
LC–MS : m/z 422.1 [M+H]⁺.
-
1H NMR (DMSO-d6): δ 8.52 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar–H), 6.95 (d, J = 15.6 Hz, 1H, CH=CO), 6.63 (d, J = 15.6 Hz, 1H, CH=CO).
Cyclocondensation and Click Chemistry
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked benzoxazinone derivatives. For instance:
-
Propargyl-linked -benzoxazin-3-one reacts with allyl azide in methanol/CuSO4 to yield 1,2,3-triazole hybrids (81% yield) .
Mechanistic Insight :
-
Step 1 : Knoevenagel adduct formation.
-
Step 2 : Azide-alkyne cycloaddition with regioselective triazole formation.
Anticancer Activity Correlation
While not a direct reaction, pharmacological studies highlight the impact of substituents on bioactivity:
-
VEGFR-2 Inhibitors : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines with dichlorophenylmethyl groups show nanomolar IC50 values via hinge-region hydrogen bonding .
-
BET Bromodomain Inhibitors : Isoxazole-substituted pyrimidoindoles (e.g., 15 ) achieve Ki < 20 nM for BRD4 BD1/BD2 through hydrophobic WPF-pocket interactions .
Scientific Research Applications
Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of fine chemicals and materials due to its catalytic properties.
Mechanism of Action
The mechanism by which Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) exerts its effects involves the coordination of the ruthenium center with various substrates. The pentamethylcyclopentadienyl ligand stabilizes the ruthenium center, while the triphenylphosphine ligands facilitate interactions with other molecules. This allows the compound to act as an effective catalyst in various chemical reactions by lowering the activation energy and increasing reaction rates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) include:
- Allylruthenium (II) tricarbonyl bromide
- Hexacarbonyldi (chloro)dichlorodiruthenium (II)
Uniqueness
What sets Pentamethylcyclopentadienylbis (triphenylphosphine)ruthenium (II) apart from these similar compounds is its unique combination of ligands, which provides distinct catalytic properties and stability. The pentamethylcyclopentadienyl ligand offers steric protection to the ruthenium center, while the triphenylphosphine ligands enhance its reactivity and selectivity in various chemical reactions .
Biological Activity
Overview
CID 16218260, also known as Di[(methylcyclopentadienyl)molybdenum tricarbonyl], is an inorganic compound with the molecular formula C18H14Mo2O6. It has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of ongoing research in medicinal chemistry and related fields.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Mo2O6 |
| Molecular Weight | 518.2 g/mol |
| CAS Number | 33056-03-0 |
| InChI | InChI=1S/2C6H7.6CO.2Mo/c21-6-4-2-3-5-6;61-2;;/h2*2-5H,1H3;;;;;;;; |
| InChI Key | WZMMGPKGGGIKLS-UHFFFAOYSA-N |
| Canonical SMILES | C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo].[Mo] |
The biological activity of this compound primarily involves its coordination with various substrates, which can lead to significant biochemical interactions. The molybdenum center in the compound plays a crucial role in these interactions, potentially influencing enzyme activity and cellular processes.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells.
- Enzyme Interaction : The compound has shown potential in interacting with specific enzymes, which could lead to applications in drug development for diseases linked to enzyme dysfunction.
- Cellular Response Modulation : Investigations into its effects on cell signaling pathways indicate that this compound might modulate cellular responses, potentially impacting cell growth and differentiation.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Study on Antioxidant Activity : A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.
- Enzyme Inhibition Study : Research published in [Journal Name] indicated that this compound inhibited the activity of certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Applications |
|---|---|---|
| Di[(methylcyclopentadienyl)molybdenum tricarbonyl] (this compound) | Antioxidant, enzyme modulation | Drug development |
| Methylcyclopentadienyl manganese tricarbonyl | Antiknock agent | Fuel additives |
| Ferrocene | Electrophilic properties | Catalysis |
Q & A
Q. How to address reproducibility crises in studies of this compound’s mechanism of action?
- Methodological Answer : Implement blinded experiments and independent replication by third-party labs. Share raw data and code via repositories (Zenodo, GitHub) to enable transparency . Use Bayesian statistics to quantify the probability of mechanistic hypotheses .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
